Lithium metaphosphate

Description

Structure

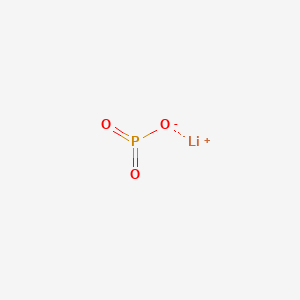

2D Structure

Properties

CAS No. |

13762-75-9 |

|---|---|

Molecular Formula |

HLiO3P |

Molecular Weight |

86.9 g/mol |

InChI |

InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

AKZOYHUYFBJCSM-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]P(=O)=O |

Canonical SMILES |

[Li].OP(=O)=O |

Other CAS No. |

13762-75-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lithium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metaphosphate (LiPO₃) is an inorganic compound that has garnered significant attention for its versatile properties and applications, ranging from the manufacturing of specialty glasses to its use as a precursor in the development of advanced electrolyte materials for lithium-ion batteries.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical, physical, structural, thermal, and electrical characteristics. Detailed experimental protocols for its characterization are also presented to aid researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a white, odorless compound that can exist in both crystalline and glassy forms.[2][3] Its fundamental chemical and physical properties are summarized in the table below. There are conflicting reports regarding its solubility in water; while some sources describe it as having good solubility[4], quantitative data indicates it has low solubility.[2][5] For the purposes of this technical guide, the quantitative, temperature-dependent solubility data is presented.

| Property | Value | References |

| Chemical Formula | LiPO₃ | [1][4] |

| Molecular Weight | 85.91 g/mol | [3] |

| Appearance | White crystalline powder or glassy solid | [2][3] |

| Density | 2.46 g/mL at 25 °C | [3] |

| Melting Point | 656 °C | [1][2] |

| Water Solubility | 0.101 g/100g H₂O at 0 °C | [2][5] |

| 0.058 g/100g H₂O at 25 °C | [2] | |

| 0.048 g/100g H₂O at 40 °C | [2] |

Structural Properties

The crystalline form of this compound possesses a monoclinic crystal structure. The detailed crystallographic data is crucial for understanding its physical and electrical properties.

| Property | Value | References |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2/c | [6][7] |

| Lattice Parameters | a = 13.074 Å, b = 5.4068 Å, c = 16.452 Å, β = 99.00° | [7] |

The structure consists of corner-sharing PO₄ tetrahedra forming polyphosphate chains, with lithium ions situated between these chains.[6] This arrangement directly influences the ionic conductivity of the material.

Thermal Properties

The thermal behavior of this compound is a critical aspect of its characterization, particularly for its applications in high-temperature environments.

| Property | Value | References |

| Melting Point | 656 °C | [1][2] |

| Crystallization Temperature (from glass) | 486 °C | [7] |

Thermogravimetric analysis (TGA) of as-prepared this compound shows it to be thermally stable with minimal weight loss at elevated temperatures in an inert atmosphere. Differential scanning calorimetry (DSC) is instrumental in determining the glass transition temperature (Tg) of the amorphous form and the crystallization temperature (Tc) upon heating.

Electrical Properties: Ionic Conductivity

This compound is a lithium-ion conductor, and its conductivity is highly dependent on its amorphous or crystalline state. The glassy form exhibits significantly higher ionic conductivity than its polycrystalline counterpart.

| Form | Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) | References |

| Polycrystalline | 280 | 2.5 x 10⁻⁸ | 1.4 | [8][9] |

| Glassy (50Li₂O-50P₂O₅) | Not specified | Enhanced by four orders of magnitude compared to polycrystalline form | 0.72 | [8][9] |

The higher ionic conductivity in the glassy state is attributed to the disordered structure, which provides more accessible pathways for lithium-ion migration.

Experimental Protocols

Synthesis of this compound (Solid-State Reaction)

A common method for synthesizing this compound is through a solid-state thermal reaction.

-

Reactants : A lithium source (e.g., Li₂CO₃, LiOH) and a phosphorus source (e.g., (NH₄)₂HPO₄, NH₄H₂PO₄) are used.

-

Mixing : The reactants are mixed in an equimolar ratio and thoroughly ground to ensure homogeneity.

-

Heating : The mixture is placed in a crucible (e.g., silica (B1680970) or alumina) and heated in a furnace. The temperature is ramped to 300-650 °C and held for several hours to allow the reaction to complete.

-

Cooling : The product is then cooled to room temperature. For the glassy form, the melt is rapidly quenched.

Characterization Techniques

Objective : To determine the crystal structure, phase purity, and lattice parameters of the synthesized this compound.

Methodology :

-

Sample Preparation : A fine powder of the this compound sample is prepared and mounted on a sample holder.

-

Instrumentation : A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection : The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02-0.05° and a dwell time of 1-2 seconds per step.

-

Data Analysis : The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Rietveld refinement can be used to determine the lattice parameters.

Objective : To study the thermal transitions, such as glass transition, crystallization, and melting, and to assess the thermal stability of this compound.

Methodology :

-

Sample Preparation : A small amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum pan.

-

Instrumentation : A simultaneous DSC-TGA instrument is used.

-

Experimental Conditions : The sample is heated from room temperature to a desired temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis : The DSC curve reveals endothermic and exothermic peaks corresponding to thermal events, while the TGA curve shows weight changes as a function of temperature.

Objective : To measure the ionic conductivity of this compound.

Methodology :

-

Sample Preparation : The powdered sample is pressed into a dense pellet. The pellet is then sintered to improve grain connectivity. Electrodes (e.g., gold or platinum) are applied to both faces of the pellet.

-

Instrumentation : An impedance analyzer or a potentiostat with a frequency response analyzer is used.

-

Measurement : A small AC voltage (e.g., 10-100 mV) is applied across the sample over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Analysis : The impedance data is plotted in a Nyquist plot (Z'' vs. Z'). The bulk resistance (Rb) of the material is determined from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the pellet and A is the electrode area.

Visualizations

Caption: Relationship between synthesis, structure, and properties of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 13762-75-9 [m.chemicalbook.com]

- 3. This compound | 13762-75-9 [chemicalbook.com]

- 4. CAS 13762-75-9: this compound | CymitQuimica [cymitquimica.com]

- 5. China this compound [attelements.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. Lithium ion conduction in this compound based systems | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of Lithium Metaphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium metaphosphate (LiPO₃), a material of significant interest for applications in advanced battery technologies and specialized glass manufacturing. This document details various synthesis methodologies, comprehensive characterization techniques, and key material properties, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Synthesis of this compound

This compound can be synthesized through several methods, each offering distinct advantages in terms of purity, particle size control, and scalability. The most common methods include solid-state reaction, sol-gel synthesis, and precipitation.

Solid-State Reaction

The solid-state reaction is a conventional and straightforward method for producing crystalline this compound. This technique involves the high-temperature reaction of stoichiometric amounts of lithium and phosphorus precursors.

Experimental Protocol:

-

Precursor Selection: Common lithium sources include lithium carbonate (Li₂CO₃) and lithium hydroxide (B78521) (LiOH). The phosphorus source is typically diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄).

-

Mixing: The precursors are intimately mixed in a 1:1 molar ratio of Li:P. This is typically achieved by grinding the powders together in a mortar and pestle or by ball milling to ensure homogeneity.

-

Calcination: The mixture is placed in a crucible (e.g., alumina (B75360) or porcelain) and heated in a furnace. A typical heating profile involves an initial ramp to a lower temperature (e.g., 200-400 °C) to drive off volatile components, followed by a higher temperature calcination (e.g., 600-800 °C) for several hours to facilitate the solid-state reaction and formation of the crystalline LiPO₃ phase. For instance, a mixture of Li₂CO₃ and (NH₄)₂HPO₄ can be heated at 200°C for 10 hours, followed by ramping to 800°C and holding for 3 hours[1].

-

Cooling and Grinding: After calcination, the furnace is cooled to room temperature, and the resulting product is ground into a fine powder.

Sol-Gel Synthesis

The sol-gel method offers better control over particle size and morphology at lower synthesis temperatures compared to the solid-state reaction. This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel.

Experimental Protocol (Citric Acid Chelating Method):

-

Precursor Solution: Lithium nitrate (B79036) (LiNO₃) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are dissolved in distilled water in a stoichiometric ratio.

-

Chelating Agent: Citric acid is added to the solution as a chelating agent. The molar ratio of citric acid to total metal ions is typically maintained at 1:1. The citric acid forms stable complexes with the lithium ions, preventing premature precipitation[2].

-

Gel Formation: The solution is heated to approximately 80°C with constant stirring to evaporate the solvent and promote the formation of a viscous gel.

-

Drying: The gel is dried in an oven at around 120°C to remove residual water.

-

Calcination: The dried precursor is then calcined in a furnace. A pre-calcination step at a lower temperature (e.g., 400°C) is often employed to decompose the organic components, followed by a final calcination at a higher temperature (e.g., 600-700°C) in an inert atmosphere (e.g., argon or nitrogen) to crystallize the LiPO₃ phase.

Precipitation Method

The precipitation method is a wet-chemical technique that allows for the synthesis of fine, homogeneous powders. This method involves the precipitation of a lithium phosphate precursor from an aqueous solution, followed by heat treatment.

Experimental Protocol:

-

Solution Preparation: Separate aqueous solutions of a soluble lithium salt (e.g., lithium chloride, LiCl) and a phosphate source (e.g., ammonium phosphate, (NH₄)₃PO₄) are prepared.

-

Precipitation: The phosphate solution is added dropwise to the lithium salt solution under vigorous stirring. The pH of the solution may be adjusted to control the precipitation process. A white precipitate of a lithium phosphate precursor will form.

-

Filtering and Washing: The precipitate is separated from the solution by filtration and washed several times with deionized water and then with ethanol (B145695) to remove any remaining impurities.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

-

Calcination: The dried powder is calcined at a temperature range of 500-700°C in air or an inert atmosphere to obtain the final LiPO₃ product.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to understand its structural, morphological, thermal, and electrochemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phases and determine the crystal structure of the synthesized material.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered LiPO₃ sample is placed on a sample holder and flattened to ensure a smooth surface.

-

Data Collection: The XRD pattern is typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is collected over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the LiPO₃ phase. Rietveld refinement can be performed to obtain detailed structural information, such as lattice parameters and crystallite size[3][4].

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle size, and shape of the synthesized LiPO₃ powder.

Experimental Protocol:

-

Sample Mounting: A small amount of the powder is dispersed on a conductive carbon tape attached to an SEM stub[5]. Any loose powder should be removed using a gentle stream of compressed air to avoid contaminating the SEM chamber[6].

-

Coating: For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging effects during imaging.

-

Imaging: The sample is loaded into the SEM, and images are acquired at various magnifications using an accelerating voltage typically in the range of 5-20 kV.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of this compound, such as the glass transition temperature (Tg) for amorphous samples and crystallization and melting temperatures for crystalline materials.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the LiPO₃ powder (typically 5-10 mg) is sealed in an aluminum pan.

-

Measurement: The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate, typically 10 °C/min[7][8]. The heat flow to or from the sample is measured as a function of temperature.

-

Data Analysis: The DSC thermogram reveals endothermic and exothermic peaks corresponding to phase transitions. The glass transition appears as a step-like change in the baseline.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to evaluate the ionic conductivity of this compound, which is a critical parameter for its application as a solid electrolyte in batteries.

Experimental Protocol:

-

Pellet Preparation: The LiPO₃ powder is pressed into a dense pellet using a hydraulic press.

-

Electrode Application: Conductive electrodes (e.g., gold or platinum) are sputtered or painted onto both flat surfaces of the pellet to ensure good electrical contact.

-

Cell Assembly: The pellet is placed in a two-electrode test cell.

-

Measurement: The impedance of the sample is measured over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at a small AC voltage amplitude (e.g., 10-20 mV) at various temperatures[9].

-

Data Analysis: The ionic conductivity is calculated from the bulk resistance obtained from the Nyquist plot.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound obtained from various synthesis and characterization methods.

Table 1: Crystal Structure and Lattice Parameters of Monoclinic LiPO₃

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Monoclinic | P2/c | 13.074 | 5.4068 | 16.452 | 99.00 | [10][11] |

| Monoclinic | P2/c | ~13.1 | ~5.4 | ~16.5 | ~99.0 | [12] |

Table 2: Thermal Properties of this compound

| Property | Value | Method | Conditions |

| Melting Point | ~656 °C | DSC | - |

| Glass Transition (Tg) | ~450 °C | MDSC | For sol-gel derived glass heated at 500°C[1] |

| Crystallization Temperature (Tc) | ~486 °C | DSC | For Li₂O-P₂O₅ glass[11] |

Table 3: Electrochemical Properties of this compound

| Property | Value | Method | Conditions | Reference |

| Ionic Conductivity (Polycrystalline) | 2.5 x 10⁻⁸ S/cm | EIS | 280 °C | [12] |

| Ionic Conductivity (Glass) | Enhanced by four orders of magnitude compared to polycrystalline | EIS | - | [12] |

| Ionic Conductivity (t-LLZ/5 wt% LiPO₃ composite) | 2.5 x 10⁻⁶ S/cm | EIS | 25 °C | [13] |

| Ionic Conductivity (c-LLZ/1 wt% LiPO₃ composite) | 0.11 mS/cm | EIS | Room Temperature | [13] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The choice of synthesis method—solid-state, sol-gel, or precipitation—significantly influences the material's properties, such as crystallinity, particle size, and purity. A comprehensive characterization using techniques like XRD, SEM, DSC, and EIS is essential to fully understand the structure-property relationships of the synthesized LiPO₃. The quantitative data presented herein serves as a valuable reference for researchers and scientists working on the development of advanced materials for energy storage and other technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on the Polymeric and Chelate Gel Precursor for Li-Ion Battery Cathode Material Synthesis | MDPI [mdpi.com]

- 3. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 4. rigaku.com [rigaku.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and crystal structures of lithium polyphosphates, LiPO3, Li4H(PO3)5, and LiMn(PO3)3 [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. Phase Composition, Density, and Ionic Conductivity of the Li7La3Zr2O12-Based Composites with LiPO3 Glass Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Anhydrous Lithium Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of anhydrous lithium metaphosphate (LiPO₃), a material of interest in various scientific and industrial fields, including as a component in solid-state electrolytes and biocompatible materials. This document summarizes key crystallographic data, details experimental protocols for its synthesis and structural analysis, and provides visualizations to illustrate experimental workflows.

Crystallographic Data

Anhydrous this compound is known to exist in multiple polymorphic forms, primarily crystallizing in the monoclinic system. The crystallographic data for the most commonly reported phases are summarized in the tables below. These variations highlight the influence of synthetic conditions on the resulting crystal structure.

Table 1: Unit Cell Parameters of Anhydrous this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) | Reference |

| Phase 1 | Monoclinic | P2/c | 13.076 | 5.405 | 16.452 | 90 | 99.02 | 90 | 1146.7 | Materials Project (mp-557189)[1] |

| Phase 2 | Monoclinic | P2/n | 13.074 | 5.4068 | 16.452 | 90 | 99.00 | 90 | 1147.2 | Murashova and Chudinova, 2001 |

| Phase 3 | Monoclinic | P2₁/c | - | - | - | - | - | - | - | Materials Project[2] |

Note: Detailed lattice parameters for the P2₁/c phase were not explicitly provided in the initial search results but its existence is noted in crystallographic databases.

Table 2: Atomic Coordinates for Anhydrous this compound (Space Group: P2/c)

| Atom | Wyckoff Symbol | x | y | z | Occupancy |

| Li1 | 4e | 0.009 | 0.825 | 0.231 | 1 |

| Li2 | 4e | 0.121 | 0.322 | 0.021 | 1 |

| Li3 | 4e | 0.201 | 0.821 | 0.143 | 1 |

| Li4 | 4e | 0.287 | 0.330 | 0.222 | 1 |

| Li5 | 4e | 0.383 | 0.821 | 0.038 | 1 |

| Li6 | 4e | 0.498 | 0.321 | 0.155 | 1 |

| P1 | 4e | 0.098 | 0.326 | 0.385 | 1 |

| P2 | 4e | 0.183 | 0.825 | 0.462 | 1 |

| P3 | 4e | 0.288 | 0.326 | 0.539 | 1 |

| P4 | 4e | 0.407 | 0.826 | 0.354 | 1 |

| P5 | 4e | 0.489 | 0.325 | 0.432 | 1 |

| O1 | 4e | 0.011 | 0.326 | 0.152 | 1 |

| O2 | 4e | 0.076 | 0.551 | 0.332 | 1 |

| O3 | 4e | 0.089 | 0.052 | 0.428 | 1 |

| O4 | 4e | 0.142 | 0.824 | 0.043 | 1 |

| O5 | 4e | 0.151 | 0.326 | 0.471 | 1 |

| O6 | 4e | 0.178 | 0.052 | 0.098 | 1 |

| O7 | 4e | 0.239 | 0.551 | 0.187 | 1 |

| O8 | 4e | 0.252 | 0.051 | 0.506 | 1 |

| O9 | 4e | 0.283 | 0.551 | 0.592 | 1 |

| O10 | 4e | 0.341 | 0.825 | 0.241 | 1 |

| O11 | 4e | 0.378 | 0.051 | 0.319 | 1 |

| O12 | 4e | 0.402 | 0.551 | 0.379 | 1 |

| O13 | 4e | 0.435 | 0.052 | 0.081 | 1 |

| O14 | 4e | 0.478 | 0.552 | 0.518 | 1 |

| O15 | 4e | 0.488 | 0.051 | 0.465 | 1 |

Source: Materials Project (mp-557189). The coordinates are given in fractional coordinates.[1]

Experimental Protocols

Synthesis of Anhydrous this compound

Anhydrous this compound is typically synthesized via solid-state reaction methods. The following protocols are based on established procedures.

Protocol 1: Reaction of Lithium Carbonate with Ammonium (B1175870) Pyrophosphate

-

Precursor Preparation: Dry analytical reagent (AR) grade lithium carbonate (Li₂CO₃) and ammonium pyrophosphate ((NH₄)₄P₂O₇) are used as starting materials.

-

Milling: The precursors are mixed in a 1:2 molar ratio. The mixture is thoroughly ground to achieve a particle size in the range of 5-10 μm.

-

Calcination: The ground mixture is placed in a silica (B1680970) or porcelain crucible and heated in a muffle or electric furnace. The temperature is ramped up slowly to 600°C and held for 12 hours.

-

Cooling and Characterization: The furnace is then cooled to room temperature, and the resulting product is collected for characterization.

Protocol 2: Reaction of Lithium Hydroxide (B78521) with Ammonium Orthophosphate

-

Precursor Preparation: Dry AR grade lithium hydroxide (LiOH) and ammonium orthophosphate ((NH₄)₃PO₄) are used.

-

Milling: The precursors are mixed in an equimolar ratio and ground to a particle size of 5-10 μm.

-

Calcination: The mixture is placed in a suitable crucible and heated in a furnace. The temperature is gradually increased to 350°C and maintained for 12 hours.

-

Cooling and Characterization: After the calcination period, the furnace is cooled, and the product is retrieved.

Other lithium sources such as Li₂O and LiNO₃, and other phosphorus sources like diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄) can also be utilized in similar solid-state reaction schemes with adjustments to molar ratios and reaction temperatures.

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of the synthesized anhydrous this compound powder is determined using X-ray diffraction (XRD) followed by Rietveld refinement.

-

Data Collection:

-

A high-resolution powder diffractometer is used for data collection.

-

X-ray Source: Typically, Cu Kα radiation (λ = 1.5406 Å) is employed.

-

Scan Range: The diffraction pattern is recorded over a 2θ range of 10° to 90° with a step size of 0.01-0.02°.

-

Sample Preparation: The synthesized powder is packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.

-

-

Rietveld Refinement:

-

The collected XRD data is analyzed using a software package capable of Rietveld refinement (e.g., GSAS, FullProf, TOPAS).

-

Initial Model: An initial structural model is chosen based on known polymorphs of LiPO₃ from crystallographic databases (e.g., ICSD, COD). This includes the space group, and initial estimates of lattice parameters and atomic positions.

-

Refinement Steps: The refinement process is carried out in a sequential manner:

-

Scale factor and background parameters: The background is modeled using a suitable function (e.g., Chebyshev polynomial).

-

Unit cell parameters: The lattice parameters (a, b, c, β) are refined.

-

Peak profile parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function, and parameters for peak width and shape are refined to account for instrumental broadening and sample-related effects like crystallite size and microstrain.

-

Atomic coordinates: The fractional atomic coordinates (x, y, z) for each atom are refined.

-

Isotropic displacement parameters (Biso): These parameters, which account for thermal vibrations of the atoms, are refined.

-

-

Convergence Criteria: The refinement is considered converged when the goodness-of-fit indicator (χ²) approaches 1 and the weighted profile R-factor (Rwp) and expected R-factor (Rexp) are minimized and stable.

-

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and structural characterization of anhydrous this compound.

Caption: Experimental workflow for LiPO₃ synthesis and characterization.

References

An In-depth Technical Guide to Lithium Metaphosphate (LiPO₃) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium metaphosphate (LiPO₃), detailing its chemical identity, physicochemical properties, synthesis protocols, and its relevance in various research and industrial applications, with a particular focus on its connection to the therapeutic actions of lithium in pharmacology.

Core Identification and Properties

This compound is an inorganic compound, the lithium salt of metaphosphoric acid.[1] It is a stable compound at room temperature but can decompose under high temperatures and in humid conditions.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | LiPO₃ | [1][2][3] |

| CAS Number | 13762-75-9 | [1][3][4][5] |

| Molecular Weight | 85.91 g/mol | [1][6][7] |

| Synonyms | Lithium polymetaphosphate, Metaphosphoric acid lithium salt | [1][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder, glassy solid | [1][2][4] |

| Density | 2.46 g/cm³ at 25 °C | [4][7] |

| Melting Point | 656 °C | [3][6] |

| Water Solubility | Insoluble / Low solubility | [3][4] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below: the solid-state reaction method and the Atomic Layer Deposition (ALD) technique.

This method involves the reaction of a lithium source and a phosphorus source in the solid state at elevated temperatures.[9]

Experimental Protocol:

-

Reactant Preparation: An equimolar ratio of a lithium source (e.g., Li₂CO₃, LiOH) and a phosphorus source (e.g., ammonium (B1175870) dihydrogen phosphate, (NH₄)H₂PO₄) are selected.[9]

-

Mixing: The reactants are thoroughly ground together to ensure a homogeneous mixture.[9]

-

Heating: The ground mixture is transferred to a silica (B1680970) crucible.[9]

-

Calcination: The crucible is placed in an electric furnace and heated to a temperature in the range of 300 to 650 °C. The temperature is maintained for a continuous period, for instance, 12 hours at 350 °C, to yield this compound (LiPO₃).[9]

-

Product Recovery: The resultant product is cooled and then finely powdered. Purity and identity can be confirmed using techniques such as X-ray analysis.[9]

This technique allows for the deposition of thin films of this compound with high precision.[10]

Experimental Protocol:

-

Precursor and Reactant: Lithium tetramethyl heptadionate (LiTMHD) is used as the lithium precursor, and orthophosphoric acid (H₃PO₄) serves as the phosphorus reactant.[10]

-

Injection: The ALD growth cycle begins with the injection of the LiTMHD precursor into the ALD chamber via direct liquid injection.[10]

-

Reactant Introduction: Following the precursor injection (e.g., after a 10-second delay), the liquid H₃PO₄ solution is injected. It evaporates and decomposes into a gaseous mixture containing H₃PO₄, P₄O₁₀, and H₂O.[10]

-

Deposition: The reaction proceeds on the substrate surface at a controlled temperature (e.g., 256 °C) to form a thin film of LiPO₃.[10]

-

Cycling: The process is repeated for a specified number of cycles to achieve the desired film thickness. The growth per cycle is linear and can be precisely controlled.[10]

Applications

This compound is a versatile material with applications in materials science and energy storage.

-

Energy Storage: It is utilized as an additive in cathode materials for lithium-ion batteries to improve performance and as a potential component in solid-state electrolytes due to its ionic conductivity.[1][2][3]

-

Glass and Ceramics: In the glass and ceramics industry, it acts as a flux and stabilizer, lowering processing temperatures and enhancing thermal stability and mechanical strength.[1][3]

Relevance to Drug Development: The Lithium Ion's Mechanism of Action

While this compound itself is not used as a pharmaceutical, the lithium ion (Li⁺) is a cornerstone in the treatment of mood disorders, particularly bipolar disorder.[11][12] Understanding the mechanism of the lithium ion is crucial for drug development professionals. Lithium's therapeutic effects are largely attributed to its ability to inhibit key enzymes by competing with magnesium (Mg²⁺).[11]

Two primary signaling pathways are implicated:

-

Inositol (B14025) Signaling Pathway: Lithium directly inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol. This inhibition leads to a depletion of cellular myo-inositol and a subsequent dampening of the phosphatidylinositol signaling pathway, which is often hyperactive in mania.[11][12]

-

Glycogen Synthase Kinase 3 (GSK-3) Pathway: Lithium inhibits GSK-3, a serine/threonine kinase involved in numerous cellular processes, including signal transduction, neurodevelopment, and apoptosis.[11] GSK-3 is a key downstream component of various signaling pathways. By inhibiting GSK-3, lithium can modulate neurotransmission, neuroplasticity, and cell survival, contributing to its mood-stabilizing effects.[11][12]

References

- 1. CAS 13762-75-9: this compound | CymitQuimica [cymitquimica.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 13762-75-9 [chemicalbook.com]

- 5. CAS No.13762-75-9,this compound Suppliers,MSDS download [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. US6656441B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Properties and Melting Point of Lithium Metaphosphate (LiPO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium metaphosphate (LiPO3), an inorganic polymer, is a material of significant interest in various advanced applications, including the development of special optical glasses, and as a component in solid-state electrolytes for next-generation lithium-ion batteries.[1] Its thermal behavior is a critical determinant of its performance and processing in these applications. This technical guide provides a comprehensive overview of the thermal properties of LiPO3, with a particular focus on its melting point. It includes a compilation of quantitative data, detailed experimental protocols for thermal analysis, and graphical representations of key processes.

Thermal Properties of LiPO3

This compound is a white crystalline powder known for its thermal stability.[1][2] The key thermal and physical properties of LiPO3 are summarized in the table below.

| Property | Value | References |

| Melting Point | 656 °C | [1][2][3][4] |

| Density | 2.46 - 2.73 g/cm³ | [3][4] |

| Molecular Weight | 85.91 g/mol | [2][3] |

| Appearance | White Powder | [1][2] |

| Crystal System | Monoclinic | [5][6] |

| Water Solubility | 0.058 g/100g H₂O at 25°C | [3] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of LiPO3 is primarily achieved through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of this compound

A common method for the synthesis of LiPO3 involves the solid-state reaction of lithium carbonate (Li₂CO₃) and diammonium phosphate (B84403) ((NH₄)₂HPO₄) or phosphoric acid.[7]

Experimental Workflow for LiPO3 Synthesis

Methodology:

-

Stoichiometric Mixing: Stoichiometric amounts of lithium carbonate and diammonium phosphate are measured and thoroughly mixed.[7]

-

Grinding: The mixture is ground using a mortar and pestle to ensure homogeneity.[7]

-

Initial Heating: The powdered mixture is heated in a crucible at 200°C for several hours to drive off water and ammonia.[7]

-

High-Temperature Heating: The temperature is then ramped up to 800°C and held for a few hours to ensure the complete removal of carbon dioxide and the formation of a homogeneous melt.[7]

-

Quenching and Annealing: The molten LiPO3 is then quenched, for instance, by casting it onto a preheated plate, followed by annealing at a temperature below its glass transition temperature to obtain the final product.[7]

A microwave-assisted approach has also been reported, allowing for synthesis at lower temperatures.[8]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the melting point and other thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.[9]

Experimental Workflow for DSC Analysis of LiPO3

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the LiPO3 sample is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as a reference.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[10]

-

Data Acquisition: The heat flow to the sample is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. The peak of the endothermic event corresponds to the melting point. Other transitions, such as the glass transition temperature (Tg) and crystallization temperature (Tc), can also be determined.[11][12]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13][14]

Logical Relationship in TGA Measurement

References

- 1. nbinno.com [nbinno.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 13762-75-9 [m.chemicalbook.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mp-557189: LiPO3 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. blog.kohan.com.tw [blog.kohan.com.tw]

- 14. valipod.com [valipod.com]

An In-depth Technical Guide to the Phase Transitions in Crystalline Lithium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of phase transitions in crystalline lithium metaphosphate (LiPO₃). While the primary focus of research has been on the transition from an amorphous to a crystalline state, this document consolidates the available data on the known crystalline phase and outlines the experimental protocols used to investigate such transitions.

Introduction to this compound (LiPO₃)

This compound (LiPO₃) is a polyphosphate consisting of chains of repeating PO₃⁻ units with charge-balancing Li⁺ ions. It is a material of interest in various fields, including as a component in solid-state electrolytes for lithium-ion batteries and as a constituent of phosphate (B84403) glasses. The arrangement of the phosphate chains and the coordination of the lithium ions define its crystalline structure, which in turn governs its physical and chemical properties.

The Crystalline Structure of this compound

Crystalline this compound is known to adopt a monoclinic structure. However, various space groups have been reported in the literature, including P2/n, P2₁/n, and P2/c, suggesting the possibility of polymorphism, though distinct crystalline phases and their interconversion have not been extensively documented.

A notable crystallographic study identified the space group as P2/n with the following unit cell parameters:

| Parameter | Value |

| a | 13.074 Å |

| b | 5.4068 Å |

| c | 16.452 Å |

| β | 99.00° |

This structure consists of infinite chains of corner-sharing PO₄ tetrahedra running parallel to the b-axis.

Phase Transitions in this compound

The most significant and well-documented phase transition involving this compound is the crystallization from its amorphous (glass) state. There is currently a lack of published data detailing solid-solid phase transitions between different crystalline polymorphs of LiPO₃.

Amorphous LiPO₃ can be synthesized by melt-quenching techniques. Upon heating, this glassy phase undergoes a transition to a more ordered crystalline state. This devitrification process is critical as it determines the final microstructure and properties of the material.

The following table summarizes the key thermal events for the crystallization of LiPO₃ glass as identified by Differential Scanning Calorimetry (DSC).

| Thermal Event | Temperature Range (°C) | Notes |

| Glass Transition (Tg) | ~334 | The temperature at which the amorphous solid transitions to a supercooled liquid. |

| Onset of Crystallization (Tx) | ~425 - 486 | The temperature at which crystal formation begins. This can be influenced by the thermal history of the glass. |

| Melting Point (Tm) | ~656 | The temperature at which the crystalline solid melts into a liquid.[1] |

Studies on the devitrification of LiPO₃ glass have shown that the crystallization process can sometimes yield multiple phosphate phases, including Li₄P₄O₁₂ and Li₄P₂O₇, in addition to LiPO₃, depending on the specific thermal treatment.

Experimental Protocols for Studying Phase Transitions

To investigate the phase transitions of crystalline materials like LiPO₃, a combination of thermal analysis and structural characterization techniques is employed. The following protocols are based on standard methodologies used for related phosphate compounds.

DSC is used to measure the heat flow associated with phase transitions as a function of temperature.

-

Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., crystallization, melting, and any potential solid-solid transitions).

-

Methodology:

-

Sample Preparation: A small amount of the LiPO₃ sample (typically 5-10 mg) is hermetically sealed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC furnace. The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 700 °C to observe crystallization and melting). A cooling cycle at the same rate can be used to investigate the reversibility of any transitions.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

HT-XRD is used to identify the crystal structure of a material at elevated temperatures and to observe any structural changes that occur during a phase transition.

-

Objective: To determine the crystal structure and lattice parameters of LiPO₃ as a function of temperature and to identify any new crystalline phases that may form.

-

Methodology:

-

Sample Preparation: A fine powder of the LiPO₃ sample is mounted on a high-temperature sample stage.

-

Instrument Setup: The sample is placed in an XRD machine equipped with a heating stage. The experiment is typically conducted under an inert atmosphere or vacuum to prevent sample degradation.

-

Data Collection: A series of XRD patterns are collected at various temperatures. Data can be collected at discrete temperature intervals (e.g., every 20 °C) or continuously as the temperature is ramped. A typical 2θ range for data collection is 10-70°.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing them to crystallographic databases. Rietveld refinement can be used to determine the lattice parameters and space group at each temperature, allowing for the precise characterization of structural changes.

-

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure and local atomic arrangements.

-

Objective: To detect subtle changes in the local structure of LiPO₃ that may indicate a phase transition.

-

Methodology:

-

Sample Preparation: A small amount of the LiPO₃ sample is placed on a microscope slide or in a temperature-controlled cell.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. A temperature-controlled stage is used to heat or cool the sample.

-

Data Collection: Raman spectra are collected over a range of temperatures. It is important to allow the sample to thermally equilibrate at each temperature before collecting the spectrum.

-

Data Analysis: Changes in the Raman spectra as a function of temperature, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths, can indicate a phase transition. The vibrational modes associated with the P-O-P bridges and the PO₂ non-bridging oxygen atoms are particularly sensitive to structural changes.

-

Visualizing Experimental Workflows

The logical flow of experiments to characterize phase transitions in crystalline this compound can be visualized as follows.

Conclusion

The primary documented phase transition for this compound is its crystallization from an amorphous glass state, which occurs at temperatures above 400 °C. The resulting crystalline phase is monoclinic. To date, there is a notable absence of detailed studies on solid-solid phase transitions between different crystalline polymorphs of LiPO₃. The experimental protocols outlined in this guide, including DSC, HT-XRD, and Raman spectroscopy, provide a robust framework for future research aimed at identifying and characterizing any such polymorphic transitions. A thorough investigation using these techniques would be invaluable for a complete understanding of the material's phase behavior, which is essential for its application in advanced materials and pharmaceutical contexts.

References

A Technical Guide to Sol-Gel Synthesis of Lithium Borophosphate Glasses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sol-gel synthesis of lithium borophosphate (LBP) glasses. The sol-gel method offers a low-temperature alternative to traditional melt-quenching techniques, allowing for greater control over the final product's homogeneity and purity.[1] This is particularly advantageous for systems containing volatile components like B₂O₃ and P₂O₅.[1] This guide details the experimental protocols, presents key quantitative data, and illustrates the synthesis workflow and underlying chemical principles.

Core Principles of Sol-Gel Synthesis

The sol-gel process for LBP glasses involves the transition of a colloidal suspension (sol) into a continuous solid network (gel). This process is driven by hydrolysis and condensation reactions of molecular precursors in a liquid medium. The key advantages of this method over conventional melt quenching include improved purity and homogeneity, reduced evaporation losses, and the potential for creating glasses with unique properties due to the lower processing temperatures.[2][3]

A critical aspect of the successful synthesis of amorphous borophosphate glasses via the sol-gel route is the careful balancing of the reactivity of the boron and phosphorus precursors.[2] An imbalance can lead to the precipitation of crystalline phases instead of the desired gel formation.[2]

Experimental Protocols

The following section outlines a generalized experimental protocol for the sol-gel synthesis of lithium borophosphate glasses, based on methodologies reported in the literature.

Precursor Materials

The selection of appropriate precursors is crucial for controlling the reaction kinetics and the final properties of the glass. Common precursors include:

-

Lithium Source: Lithium nitrate (B79036) (LiNO₃) or lithium methoxide (B1231860) (LiOCH₃).

-

Boron Source: Boric acid (H₃BO₃) or tributyl borate.[4]

-

Phosphorus Source: Alkyl phosphates, such as a mixture of mono- and di-ethylphosphates, or ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄).[1][5]

-

Solvent: Methanol (B129727) is often used as it can be easily removed during the drying process.[1]

Synthesis Procedure

The following diagram illustrates a typical workflow for the sol-gel synthesis of LBP glasses.

A detailed, step-by-step protocol is as follows:

-

Phosphorus Precursor Preparation: A mixture of mono- and di-alkylphosphates is prepared.[1]

-

Boron Precursor Addition: A solution of boric acid in methanol is added to the phosphorus precursor under constant stirring.[1]

-

Lithium Precursor Addition: A solution of a lithium salt, such as lithium methoxide in methanol, is then added to the mixture.[1]

-

Homogenization: The resulting solution is stirred for several hours (e.g., 3 hours) to ensure a homogeneous sol is formed.[1]

-

Gelation: The homogeneous sol is transferred to a sealed container and left at room temperature until gelation occurs.[1]

-

Drying: The obtained wet gel is then dried to remove the solvent, resulting in a xerogel. This is often done at temperatures up to 120°C.[2]

-

Calcination: The xerogel is subsequently calcined in air at higher temperatures (e.g., 400-500°C) to remove residual organic compounds and to densify the glass structure.[1][2] The heating rate is typically controlled, for instance, at 5°C/min.[1]

Chemical Reactions and Network Formation

The underlying chemistry of the sol-gel process involves hydrolysis and condensation reactions, leading to the formation of a three-dimensional glass network.

The introduction of boron into the phosphate glass network leads to the formation of P-O-B linkages, which can enhance the material's properties.[6] The lithium ions act as network modifiers, creating non-bridging oxygens and facilitating ionic conduction.

Characterization and Properties

The properties of sol-gel derived lithium borophosphate glasses are highly dependent on their composition and thermal history.

Thermal Properties

Thermal analysis is crucial to understand the transformations occurring during the heating of the xerogel.

| Sample Composition (Nominal) | Thermal Event | Temperature (°C) | Observation |

| 0.5Li₂O–0.2P₂O₅–0.3B₂O₃ (dried at 120°C) | Glass Transition (Tg) | ~150 | Observed in MDSC thermogram[2] |

| 0.5Li₂O–0.2P₂O₅–0.3B₂O₃ (dried at 120°C) | Crystallization | ~250 | Exothermic peak in MDSC[2] |

| Lithium Metaborate (as-prepared) | Weight Loss | 25-200 | Loss of EtOH and H₂O[2] |

| 40(P₂O₅)–20(B₂O₃)–40(Na₂O) | Weight Loss | 25-150 | ~40 wt% loss (endothermic)[1] |

| 40(P₂O₅)–20(B₂O₃)–40(Na₂O) | Weight Loss | 150-270 | ~15 wt% loss (exothermic)[1] |

Note: Data for the sodium-containing glass is included to illustrate typical thermal events in borophosphate systems prepared by the sol-gel method.

The as-prepared samples are often partially crystalline after drying at 120°C.[2][3][7] Heat treatments at temperatures around 500°C can lead to further crystallization.[2][3][7] For certain compositions, amorphous structures can be retained up to 400°C.[1]

Ionic Conductivity

Lithium borophosphate glasses are of interest for their potential as solid electrolytes in electrochemical devices. The ionic conductivity is a key performance metric.

| Glass System | Composition | Sintering/Annealing Temp. (°C) | Room Temperature Conductivity (S/cm) | Activation Energy (eV) |

| Li₁₊ₓFeₓTi₂₋ₓ(PO₄)₃ (NASICON-type) | x = 0.3 | 900 | 1.51 x 10⁻⁴ | 0.37 |

| Li₁₊ₓFeₓTi₂₋ₓ(PO₄)₃ (NASICON-type) | x = 0.4 | 1000 | 2.86 x 10⁻⁵ | - |

| LiTi₂(PO₄)₃ (Thin Film) | - | 800 | 4.4 x 10⁻⁶ | - |

| Li₄.₄Al₀.₄Si₀.₆O₄-xLi₃BO₃ | x = 0.2 | - | 3.165 x 10⁻⁵ | - |

| Li₂O-B₂O₃-P₂O₅ (Thin Film) | 0.45Li₂O–0.275B₂O₃–0.275P₂O₅ | - | 1.6 x 10⁻⁷ | - |

| Li₂O-B₂O₃-P₂O₅ (Co-sputtered Film) | Optimal | - | 1.22 x 10⁻⁶ | 0.54 |

Note: The table includes data from related lithium-ion conducting glasses prepared by sol-gel and other methods to provide a broader context for the expected conductivity values.

The "mixed anion effect" or "mixed glass former effect," resulting from the combination of P₂O₅ and B₂O₃, can lead to a non-linear enhancement in properties like ionic conductivity.[2][6]

Challenges and Considerations

Several challenges need to be addressed for the successful sol-gel synthesis of high-quality lithium borophosphate glasses:

-

Precursor Reactivity: As mentioned, the relative reactivity of the boron and phosphorus precursors must be carefully controlled to prevent premature precipitation.[2] The reactivity of the phosphorus precursor is often the most critical parameter to manage.[2]

-

Compositional Control: In phosphorus-rich compositions, an excess of lithium compared to the nominal composition has been observed, potentially due to the low reactivity of the phosphorus precursor.[2][3][7] Conversely, in boron-rich compositions, lithium loss can occur, possibly during syneresis (the expulsion of liquid from a gel).[2][3][7]

-

Crystallization: The tendency for the gels to crystallize upon heating can be a significant challenge if an amorphous glass is the desired end product.[1][2] The amorphous region of sol-gel derived products can be smaller than that of their melt-quenched counterparts.[2]

Conclusion

The sol-gel method presents a versatile and advantageous route for the synthesis of lithium borophosphate glasses. By carefully controlling the precursor chemistry, reaction conditions, and subsequent thermal treatment, it is possible to tailor the structure and properties of these materials for various applications, particularly as solid electrolytes in lithium-ion batteries and other electrochemical devices. Further research into optimizing precursor systems and understanding the complex interplay between composition and crystallization behavior will continue to advance this promising field.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Sol-gel Lithium Borophosphates | Journal of Materials Research | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sol-gel Lithium Borophosphates | Journal of Materials Research | Cambridge Core [cambridge.org]

A Comprehensive Guide to the Solid-State Synthesis of Lithium Metaphosphate

This technical guide provides an in-depth exploration of the solid-state synthesis of lithium metaphosphate (LiPO₃), a material of significant interest in the development of solid-state batteries and other electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying principles of the synthesis process.

Introduction

This compound (LiPO₃) is a polymeric phosphate (B84403) consisting of chains or rings of corner-sharing PO₄ tetrahedra.[1] Its utility as a precursor for cathode materials like lithium iron phosphate (LiFePO₄) and as a component in solid electrolytes underscores the importance of well-controlled and efficient synthesis methods.[1][2] The solid-state reaction route offers a straightforward and scalable approach for the preparation of LiPO₃, typically involving the thermal treatment of precursor materials. This guide will focus on the two primary solid-state pathways: the thermal decomposition of lithium dihydrogen phosphate (LiH₂PO₄) and the reaction between a lithium source and a phosphorus source.

Synthesis Methodologies

The solid-state synthesis of this compound predominantly follows two reliable methods. The selection of a particular method may depend on the availability of precursors, desired purity, and scalability.

Thermal Decomposition of Lithium Dihydrogen Phosphate (LiH₂PO₄)

This method involves the thermal dehydration and condensation of lithium dihydrogen phosphate. The overall reaction proceeds as follows:

nLiH₂PO₄ → (LiPO₃)n + nH₂O

The process is characterized by a series of polymerization and condensation reactions that occur as the temperature is increased.[2]

Experimental Protocol:

-

Precursor Preparation: Begin with high-purity lithium dihydrogen phosphate (LiH₂PO₄) powder.

-

Heating Process: Place the LiH₂PO₄ powder in a crucible (e.g., silica (B1680970) or porcelain) and introduce it into a muffle or electric furnace.

-

Thermal Profile: Heat the sample according to a controlled temperature program. A typical procedure involves heating to a temperature in the range of 350-400°C.[2][3] The reaction can generally be completed at temperatures below 400°C.[2]

-

Intermediate Stages: Be aware of the formation of stable intermediates. For instance, Li₅H₄P₅O₁₇ has been identified as a stable intermediate at temperatures between 200 and 240°C.[2] The thermal decomposition progresses through successive polymerization steps, leading to the final LiPO₃ product.[2]

-

Product Collection: After the thermal treatment is complete and the furnace has cooled, the resulting solid this compound can be collected. The product is often a hard solid that may adhere to the crucible surface.[2]

Reaction of a Lithium Source with a Phosphorus Source

This versatile method allows for the use of various lithium and phosphorus precursors. Common reactants include lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) as the lithium source, and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) as the phosphorus source.[3][4]

Experimental Protocol:

-

Precursor Selection: Choose a lithium source (e.g., Li₂CO₃, LiOH, Li₂O, LiNO₃) and a phosphorus source (e.g., (NH₄)₂HPO₄, NH₄H₂PO₄, ammonium pyrophosphate).[3]

-

Stoichiometric Mixing: Mix the lithium and phosphorus sources in an equimolar ratio (Li:P = 1:1). For example, when using Li₂CO₃ and (NH₄)₂HPO₄, the molar ratio would be 1:2, respectively, to maintain the Li:P ratio.

-

Grinding: Thoroughly grind the mixture to achieve a fine and homogeneous powder, typically with a particle size in the range of 5-10 μm.[3]

-

Thermal Treatment: Transfer the ground mixture to a crucible and heat it in a furnace. The reaction temperature can range from 300 to 650°C.[3] For instance, a mixture of Li₂CO₃ and (NH₄)₂HPO₄ can be heated to 800°C.[4] A slow initial heating rate is often employed.[3]

-

Reaction Duration: The duration of the heating process can vary, with typical times being around 12 hours to ensure complete reaction.[3]

-

Product Recovery: After cooling, the resulting LiPO₃ product can be collected.

Quantitative Data

The following tables summarize key quantitative data extracted from various studies on the solid-state synthesis of this compound.

| Parameter | Value | Precursors | Reference |

| Reaction Temperature | < 400°C | LiH₂PO₄ | [2] |

| 300 - 650°C | Lithium Source + Phosphorus Source | [3] | |

| 350°C | Li₂O + (NH₄)₂HPO₄ | [3] | |

| 600°C | Li₂CO₃ + (NH₄)₄P₂O₇ | [3] | |

| Intermediate Formation Temperature | 200 - 240°C | LiH₂PO₄ (forming Li₅H₄P₅O₁₇) | [2] |

| Particle Size of Precursors | 5 - 10 μm | Li₂CO₃ + Ammonium Phosphates | [3] |

| Product Yield | > 90% | Lithium Source + Phosphorus Source | [3] |

| Compound | Crystal System | Space Group | Reference |

| LiPO₃ | Monoclinic | P2/c | [5] |

Visualizing the Process

To better illustrate the experimental workflow and the logical progression of the synthesis, the following diagrams are provided.

Caption: Experimental workflow for the solid-state synthesis of LiPO₃.

References

Physical and chemical properties of lithium metaphosphate powder.

An In-depth Technical Guide on the Physical and Chemical Properties of Lithium Metaphosphate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LiPO₃) is an inorganic compound that exists as a white crystalline powder. It has garnered significant interest in various scientific and industrial fields due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound powder, detailed experimental protocols for their determination, and a summary of its synthesis. While its primary applications are in materials science, such as in the manufacturing of specialty glasses, ceramics, and as a component in lithium-ion batteries, its properties as a lithium-containing biomaterial are an emerging area of interest for drug delivery applications.[1][2]

Core Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound powder is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound Powder

| Property | Value |

| Chemical Formula | LiPO₃ |

| Molecular Weight | 85.91 g/mol |

| Appearance | White crystalline powder or glassy solid |

| CAS Number | 13762-75-9 |

Table 2: Physical Properties of this compound Powder

| Property | Value | Source |

| Melting Point | 656 °C | [1][3] |

| Density | 2.46 g/cm³ | [3] |

| Solubility in Water | Varies with temperature | [3] |

| at 0 °C | 0.101 g / 100 g H₂O | [3] |

| at 25 °C | 0.058 g / 100 g H₂O | [3] |

| at 40 °C | 0.048 g / 100 g H₂O | [3] |

Note on Solubility: There are conflicting reports regarding the solubility of this compound. While some sources describe it as insoluble or having low solubility in water, others provide specific quantitative data, as shown in Table 2. This discrepancy may arise from the existence of different polymorphic forms of this compound or variations in experimental conditions. Therefore, it is crucial to experimentally determine the solubility for specific applications.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound powder are provided below.

Synthesis of this compound Powder (Solid-State Reaction)

This protocol describes a common method for synthesizing this compound powder via a solid-state reaction.[4]

Materials:

-

Lithium carbonate (Li₂CO₃) or Lithium hydroxide (B78521) (LiOH)

-

Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄)

-

Mortar and pestle

-

Silica (B1680970) or porcelain crucible

-

Muffle furnace

Procedure:

-

Mixing of Reactants: Stoichiometric amounts of the lithium source (e.g., Li₂CO₃) and the phosphorus source (e.g., NH₄H₂PO₄) are weighed out in a 1:2 molar ratio.

-

Grinding: The reactants are intimately mixed and ground together in a mortar and pestle to ensure a homogeneous mixture and reduce particle size.

-

Calcination: The ground mixture is transferred to a silica or porcelain crucible.

-

Heating: The crucible is placed in a muffle furnace and heated to a temperature in the range of 300 to 650°C.[4] The mixture is held at this temperature for several hours (e.g., 12 hours) to allow the reaction to go to completion.[4]

-

Cooling and Grinding: After the reaction, the furnace is allowed to cool down to room temperature. The resulting product, this compound, is then finely ground to obtain a powder.

A visual representation of this synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound powder.

Characterization Workflow for this compound Powder

A general workflow for the comprehensive characterization of the synthesized or procured this compound powder is essential to ensure its quality and suitability for the intended application.

Caption: A typical workflow for characterizing LiPO₃ powder.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a material.[5]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Microbalance

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an aluminum DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow). The temperature range should encompass the expected melting point of this compound (around 656 °C).

-

Data Acquisition: The instrument will record the heat flow to the sample relative to the reference as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram.

Density Measurement using Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true density of a powder by measuring the volume of gas displaced by the solid.[6][7][8][9] Helium is typically used as the displacement gas due to its inert nature and small atomic size, which allows it to penetrate fine pores.[6][8]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the this compound powder and place it into the sample cell. The amount of sample should be sufficient to occupy a significant portion of the cell volume for better accuracy.

-

Degassing: If the powder is suspected to have adsorbed moisture or other volatile impurities, it should be degassed prior to measurement. This can be done by purging with a dry, inert gas or by placing the sample under vacuum.

-

Calibration: Calibrate the instrument using a standard sphere of known volume.

-

Measurement: Place the sample cell into the pycnometer's analysis chamber. The instrument will then automatically perform a series of gas fillings and expansions between the sample chamber and a reference chamber of known volume.

-

Volume Calculation: By applying the gas laws, the instrument calculates the volume of the powder based on the pressure changes observed during the analysis.

-

Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Aqueous Solubility Determination

This protocol provides a general method for determining the aqueous solubility of this compound powder at different temperatures.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of glass vials containing a known volume of distilled water.

-

Place the vials in a temperature-controlled water bath or shaker set to the desired temperatures (e.g., 0 °C, 25 °C, 40 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or shaking to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the water from the solution by placing the container in an oven at a temperature below the decomposition temperature of this compound.

-

Once all the water has evaporated, cool the container in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

The solubility is then expressed as grams of solute per 100 grams of water.

-

Potential Applications in Drug Development

While the primary applications of this compound are in materials science, the unique properties of lithium-containing nanomaterials are being explored for biomedical applications, including drug delivery.[2][10][11] Lithium ions themselves have well-established therapeutic effects, particularly in the treatment of bipolar disorder. The development of nanoparticle-based systems for the controlled and targeted delivery of lithium could offer significant advantages over conventional lithium salts, such as improved bioavailability and reduced side effects.[12] Lithium phosphate nanoparticles, a related compound, have been investigated as potential drug delivery vehicles.[13] Further research into this compound nanoparticles could reveal their potential in this area, making this a compound of interest for drug development professionals exploring novel delivery systems for metal ions.

References

- 1. nbinno.com [nbinno.com]

- 2. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China this compound [attelements.com]

- 4. US6656441B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 8. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 9. azom.com [azom.com]

- 10. Lithium oxide nanoparticles for targeted drug delivery systems [eureka.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Lithium-Charged Gold Nanoparticles: A New Powerful Tool for Lithium Delivery and Modulation of Glycogen Synthase Kinase 3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lithium Iron Phosphate Nanopowder for Medical Applications [nanoshel.com]

A Technical Guide to the Discovery of Novel Lithium Metaphosphate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and strategies for the discovery and characterization of new polymorphic forms of lithium metaphosphate (LiPO₃). While this compound is known to crystallize in a monoclinic system, the exploration of novel polymorphs is a promising avenue for developing materials with enhanced properties for various applications, including solid-state batteries and biocompatible materials. This document outlines experimental protocols, data analysis techniques, and logical workflows to guide researchers in this pursuit.

Understanding Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This structural variation can lead to significant differences in physical and chemical properties, such as melting point, solubility, stability, and electrochemical performance.

Currently, this compound is primarily known to exist in a monoclinic crystal structure. The exploration of new polymorphs could yield materials with improved ionic conductivity, thermal stability, or other desirable characteristics.

Known Crystal Structure of this compound

The established polymorph of this compound crystallizes in the monoclinic system. The crystallographic data for this form is summarized in the table below. The discovery of new polymorphs would involve identifying crystal structures that deviate from these known parameters.

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| LiPO₃ | Monoclinic | P2/c | a = 13.074, b = 5.4068, c = 16.452, β = 99.00 | [1][2] |

| LiPO₃ | Monoclinic | P2₁/c | Not explicitly detailed in search results, but cited as a known space group. | [3] |

| LiPO₃ | Monoclinic | Pn | Not explicitly detailed in search results, but cited as a known space group. | [1] |

| LiPO₃ | Monoclinic | P2/n | a = 13.074, b = 5.4068, c = 16.452, β = 99.00 | [1][2] |

Experimental Protocols for Discovering New Polymorphs

The synthesis of novel polymorphs often requires exploring kinetic rather than thermodynamic control of crystallization. This can be achieved by modifying existing synthesis routes or employing new ones.

Solid-State Synthesis under Varying Conditions

Conventional solid-state synthesis can be adapted to search for new polymorphs by systematically varying reaction parameters.

Objective: To induce the formation of metastable polymorphs by altering the thermal history and reactant properties.

Experimental Protocol:

-

Precursor Preparation:

-

Select high-purity lithium sources (e.g., Li₂CO₃, LiOH, Li₂O, LiNO₃) and a phosphorus source (e.g., (NH₄)₂HPO₄, NH₄H₂PO₄, H₃PO₄).[4]

-

Mix the precursors in stoichiometric ratios.

-

Grind the mixture thoroughly to ensure homogeneity and increase the reaction surface area. Particle sizes in the range of 5-10 μm are often targeted.[4]

-

-

Thermal Treatment:

-

Place the precursor mixture in a suitable crucible (e.g., silica (B1680970) or porcelain).

-

Heat the mixture in a muffle furnace under a controlled atmosphere (e.g., air, argon).

-

Systematic Variation of Parameters:

-

Heating and Cooling Rates: Employ a range of rates from slow (e.g., 1 °C/min) to rapid quenching. Rapid cooling from a melt can often trap metastable phases.

-

Annealing Temperature: Explore a wide range of temperatures, for instance, from 300°C to 650°C.[4]

-

Annealing Duration: Vary the holding time at the target temperature (e.g., from a few hours to several days).

-

-

-

Characterization:

-

Analyze the resulting powder using X-ray diffraction (XRD) to identify the crystalline phases present.

-

Compare the obtained diffraction patterns with the known pattern for monoclinic LiPO₃ to identify new polymorphs.

-

Further characterization can be performed using techniques like Differential Scanning Calorimetry (DSC) to identify phase transitions and Raman spectroscopy to probe local structural differences.

-

High-Pressure Synthesis

Applying high pressure during synthesis can favor the formation of denser, novel crystal structures. This technique has been successful in creating new polymorphs of related phosphate (B84403) materials.[5]

Objective: To synthesize new, potentially denser polymorphs of LiPO₃ that are not stable at ambient pressure.

Experimental Protocol:

-

Precursor Preparation:

-

Start with a pre-synthesized monoclinic LiPO₃ powder or a stoichiometric mixture of precursors.

-

-

High-Pressure Treatment:

-

Load the sample into a high-pressure apparatus, such as a belt-type press or a diamond anvil cell.[5][6]

-

Apply high pressure (e.g., several GPa) and elevated temperatures (e.g., up to 1173 K) simultaneously.[5]

-

The specific pressure and temperature conditions should be systematically varied to explore the phase diagram of LiPO₃.

-

-

Sample Recovery and Characterization:

-

Quench the sample to ambient conditions to preserve any high-pressure phases.

-

Analyze the recovered material using ex-situ techniques like XRD and Raman spectroscopy to determine its crystal structure.

-

Hydrothermal and Solvothermal Synthesis

These methods allow for crystallization from a solution at elevated temperatures and pressures, offering kinetic control over crystal growth.

Objective: To crystallize LiPO₃ in a non-equilibrium state, potentially leading to novel polymorphs.

Experimental Protocol:

-

Precursor Solution:

-

Dissolve soluble lithium and phosphate precursors in a suitable solvent (e.g., water for hydrothermal, or an organic solvent for solvothermal).

-

The use of structure-directing agents or varying the pH can influence the resulting crystal structure.

-

-

Reaction Conditions:

-

Seal the precursor solution in an autoclave.

-